1-Hexen-3-one, 5-methyl-1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-

Description

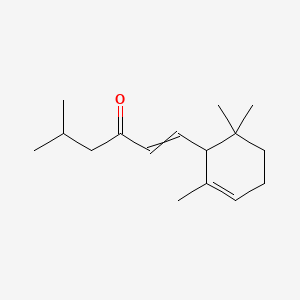

1-Hexen-3-one, 5-methyl-1-(2,6,6-trimethyl-2-cyclohexen-1-yl)- (CAS: 70092-23-8) is a cyclic ketone derivative with a complex terpenoid structure. It belongs to the broader class of ionone- and damascone-related compounds, which are widely used in fragrance and flavor industries due to their floral, fruity, or woody olfactory profiles . The compound features a 2,6,6-trimethylcyclohexenyl moiety attached to a hexenone chain, distinguishing it from simpler cyclic ketones through its branched alkyl substituents and unsaturated backbone.

Properties

CAS No. |

70092-23-8 |

|---|---|

Molecular Formula |

C16H26O |

Molecular Weight |

234.38 g/mol |

IUPAC Name |

(E)-5-methyl-1-(2,6,6-trimethylcyclohex-2-en-1-yl)hex-1-en-3-one |

InChI |

InChI=1S/C16H26O/c1-12(2)11-14(17)8-9-15-13(3)7-6-10-16(15,4)5/h7-9,12,15H,6,10-11H2,1-5H3/b9-8+ |

InChI Key |

QLDFUXZWCMSFEO-CMDGGOBGSA-N |

SMILES |

CC1=CCCC(C1C=CC(=O)CC(C)C)(C)C |

Isomeric SMILES |

CC1=CCCC(C1/C=C/C(=O)CC(C)C)(C)C |

Canonical SMILES |

CC1=CCCC(C1C=CC(=O)CC(C)C)(C)C |

Other CAS No. |

99948-88-6 |

Origin of Product |

United States |

Preparation Methods

Detailed Preparation Method

Step (i): Darzens Reaction and Epoxy Ester Formation

The first stage (step (i)) is a two-part process (steps (ia) and (ib)) carried out without isolating intermediate products.

- Step (ia): Condensation of a cyclohexenyl compound (formula II) with an α-haloester (formula III), typically methyl chloroacetate or methyl bromoacetate.

- Step (ib): Saponification of the resulting α,β-epoxy ester (glycidic ester) to the corresponding carboxylate.

| Parameter | Details |

|---|---|

| Reactants | Compound (II) with R1 = H (preferred), Compound (III) with X = Cl (preferred) and R2 = methyl or ethyl |

| Base | MOR (alkoxide), where R = methyl or ethyl; M = Na⁺, K⁺, or Cs⁺ |

| Molar equivalents | 1.0–1.3 mol eq. of compound (III) per compound (II); 1.0–1.4 mol eq. of MOR per compound (II) |

| Temperature (step ia) | -5 to 5 °C (preferably around 0 °C) |

| Temperature (step ib) | 15 to 30 °C (preferably room temperature ~25 °C) |

| Solvents | Aliphatic alcohols (methanol, ethanol, isopropanol), aliphatic hydrocarbons (n-heptane, n-hexane, cyclohexane), aromatic hydrocarbons (toluene, xylenes), or their mixtures |

The use of MOR (alkoxide bases) in liquid or solid form is critical to the reaction's success, providing high selectivity and yield.

Step (ii): Saponification and Decarboxylation

Following the formation of the carboxylate intermediate (compound V), the next step involves:

- Saponification using sodium hydroxide (NaOH) to hydrolyze esters.

- Decarboxylation of the saponified product to yield the target compound (formula I).

| Parameter | Details |

|---|---|

| Base | NaOH |

| Temperature | Below 30 °C to avoid side reactions |

| Reaction type | Decarboxylation after saponification |

This step is carefully controlled to maximize the formation of the desired 1-Hexen-3-one derivative while minimizing degradation or side product formation.

Reaction Scheme Summary

| Stage | Reaction Type | Key Reagents/Conditions | Product/Intermediate |

|---|---|---|---|

| Step (ia) | Darzens condensation | Compound (II), methyl chloroacetate, MOR base, -5 to 5 °C | α,β-Epoxy ester (glycidic ester) |

| Step (ib) | Saponification | MOR base, 15 to 30 °C | Carboxylate intermediate |

| Step (ii) | Saponification + Decarboxylation | NaOH, temperature < 30 °C | 1-Hexen-3-one, 5-methyl-1-(2,6,6-trimethyl-2-cyclohexen-1-yl)- |

Solvent and Base Selection

The choice of solvent and base significantly influences the reaction outcome:

- Bases: Alkoxides such as sodium methoxide (NaOMe), potassium methoxide (KOMe), or cesium methoxide (CsOMe) provide effective deprotonation and facilitate the Darzens reaction.

- Solvents: Aliphatic alcohols (methanol, ethanol, isopropanol) and aliphatic hydrocarbons (n-heptane, n-hexane, cyclohexane) are preferred. Aromatic hydrocarbons like toluene and xylene can also be used, depending on solubility and reaction kinetics.

Advantages of the Improved Method

- Increased Selectivity: The controlled use of molar equivalents and temperature ranges reduces side reactions.

- Reduced By-products: Lower reaction temperatures during decarboxylation minimize decomposition.

- Scalability: The method is suitable for industrial production due to solvent flexibility and mild conditions.

Summary Table of Preparation Parameters

| Parameter | Recommended Range/Value | Notes |

|---|---|---|

| Compound (III) equivalents | 1.0 – 1.3 mol eq. vs compound (II) | Ensures complete reaction without excess |

| MOR equivalents | 1.0 – 1.4 mol eq. vs compound (II) | Base for Darzens reaction and saponification |

| Step (ia) temperature | -5 to 5 °C | Lower temperature for condensation |

| Step (ib) temperature | 15 to 30 °C | Room temperature for saponification |

| Decarboxylation temperature | < 30 °C | Prevents side reactions |

| Solvents | Methanol, ethanol, isopropanol, n-hexane, n-heptane, cyclohexane, toluene, xylenes | Choice depends on solubility and process |

Chemical Reactions Analysis

Types of Reactions

1-Hexen-3-one, 5-methyl-1-(2,6,6-trimethyl-2-cyclohexen-1-yl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve reagents like halogens or other nucleophiles under specific conditions to replace functional groups on the molecule.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield ketones or aldehydes, while reduction reactions produce alcohols.

Scientific Research Applications

1-Hexen-3-one, 5-methyl-1-(2,6,6-trimethyl-2-cyclohexen-1-yl)- has a wide range of applications in scientific research . In chemistry, it is used as a starting material for the synthesis of various organic compounds. In biology and medicine, it is studied for its potential therapeutic properties and its role in biological pathways. In the industry, it is used in the production of fragrances and flavors due to its pleasant aroma .

Mechanism of Action

The mechanism of action of 1-Hexen-3-one, 5-methyl-1-(2,6,6-trimethyl-2-cyclohexen-1-yl)- involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Compounds

α-Damascone (CAS: 24720-09-0): Structure: (E)-1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-2-buten-1-one. Differs in the position of the ketone (C2 vs. C3) and shorter unsaturated chain (butenone vs. hexenone). Applications: Fruity-floral fragrance with apple, rose, and mint notes .

1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-1-penten-3-one (CAS: 127-42-4): Structure: Sesquiterpenoid with a pentenone chain. Classified as a flavoring agent; shares the 2,6,6-trimethylcyclohexenyl group but has a shorter carbon chain .

4-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-3-buten-2-one (α-Ionone, CAS: 127-41-3): Structure: Cyclohexenyl group with a conjugated enone system. Odorant in raspberries; used in food and perfumery .

Structural Comparison Table

| Compound Name | CAS | Molecular Formula | Key Structural Features |

|---|---|---|---|

| Target Compound | 70092-23-8 | C₁₃H₂₀O₂ | Hexenone chain, 2,6,6-trimethylcyclohexenyl |

| α-Damascone | 24720-09-0 | C₁₄H₂₂O | Butenone chain, conjugated double bond |

| 1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-1-penten-3-one | 127-42-4 | C₁₄H₂₂O | Pentenone chain, sesquiterpenoid backbone |

| α-Ionone | 127-41-3 | C₁₃H₂₀O | Conjugated enone system, cyclic ketone |

Physical and Chemical Properties

- Boiling Point : Predicted to be ~277.6°C based on analogs like 5-Hexen-2-one derivatives ().

- Density : Estimated at 0.880 g/cm³ (similar to branched cyclohexenyl ketones) .

- Solubility: Likely hydrophobic due to the bulky cyclohexenyl group, aligning with sesquiterpenoid behavior .

Toxicological Profiles

- The target compound’s structural similarity suggests a need for impurity profiling to rule out analogous risks.

- Metabolism :

- Cyclohexenyl ketones are metabolized via glutathione conjugation in vivo, as seen in rat studies for related compounds .

Biological Activity

1-Hexen-3-one, 5-methyl-1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-, commonly referred to as a derivative of methyl ionone, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Chemical Formula : C₁₄H₂₂O

- Molecular Weight : 206.32 g/mol

- IUPAC Name : 5-methyl-1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-1-penten-3-one

- CAS Number : 7779-30-8

Antioxidant Activity

Research indicates that compounds similar to 1-Hexen-3-one exhibit significant antioxidant properties. For instance, studies have shown that essential oils containing similar structures can scavenge free radicals effectively. The antioxidant activity is often measured using assays such as DPPH and ABTS.

| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) |

|---|---|---|

| Essential Oil A | 165.5 | 29.07 |

| Essential Oil B | 28.08 | 2402.95 |

| 1-Hexen-3-one derivative | Not yet evaluated | Not yet evaluated |

The above table summarizes comparative antioxidant activities of essential oils; however, specific data for 1-Hexen-3-one is still pending.

Antimicrobial Activity

The antimicrobial potential of this compound has been highlighted in various studies. For example, essential oils containing similar cyclic structures have demonstrated effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values are crucial in determining the efficacy of these compounds.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.02 |

| Escherichia coli | 0.10 |

| Listeria monocytogenes | 0.05 |

Study on Essential Oils

In a study conducted by Leon-Méndez et al., the essential oil derived from Thymus vulgaris was analyzed for its antioxidant and antimicrobial properties. The findings indicated that the oil exhibited potent activity against various pathogens and showed significant radical scavenging capabilities . Although this study did not directly evaluate 1-Hexen-3-one, it provides insights into the biological activity of structurally similar compounds.

Metabolomics Analysis

An untargeted metabolomics analysis revealed that certain volatile compounds related to hexenal derivatives were significantly up-regulated in specific conditions affecting plant quality . This suggests that the biological activity of such compounds may be influenced by environmental factors and processing methods.

Q & A

Q. How is the structural elucidation of 1-hexen-3-one derivatives performed, and what spectroscopic techniques are most reliable?

- Methodological Answer: Structural characterization typically employs a combination of NMR (¹H and ¹³C) , IR spectroscopy , and mass spectrometry (GC-MS) . For example, the molecular formula C₁₄H₂₂O (MW: 206.3239) is confirmed via high-resolution MS, while NMR identifies substituents on the cyclohexenyl and hexenone moieties . Stereoisomerism (e.g., E/Z configurations) is resolved using NOESY or chiral chromatography .

- Key Data Table:

Q. What are the standard synthetic routes for preparing 1-hexen-3-one derivatives with cyclohexenyl substituents?

- Methodological Answer: Synthesis often starts with 2,6,6-trimethylcyclohexenol derivatives (e.g., (R)- or (S)-2,4,4-trimethyl-2-cyclohexen-1-ol) . Key steps include:

Grignard addition to introduce the hexenone chain.

Oxidation of intermediates using agents like PCC (pyridinium chlorochromate) or MnO₂ .

Purification via column chromatography (silica gel, hexane/EtOAc).

Example: Synthesis of α-isomethylionone analogs involves condensation of methylcyclohexenol with pentenone precursors under acidic conditions .

Advanced Research Questions

Q. How can enantiomeric resolution of 1-hexen-3-one derivatives be achieved, and what challenges arise in stereochemical analysis?

- Methodological Answer: Enantiomers are synthesized using chiral starting materials (e.g., enantiopure cyclohexenols) or resolved via chiral stationary phases in HPLC . Challenges include:

- Racemization risk during synthesis (e.g., acid-catalyzed steps).

- Overlapping signals in NMR; resolved using chiral shift reagents (e.g., Eu(hfc)₃).

- Data Interpretation: Compare optical rotation values and retention times against known standards .

Q. What advanced analytical methods detect degradation products or impurities in 1-hexen-3-one derivatives?

- Methodological Answer:

- LC-MS/MS identifies trace impurities (e.g., α-ionone analogs) with a detection limit of ~0.1% .

- Stability studies under varying pH/temperature quantify degradation kinetics. For example, oxidation byproducts (e.g., epoxides) form under UV light, detected via HPLC-DAD .

- Data Contradiction Note: Some studies report degradation via microbial pathways (e.g., activated sludge), while others emphasize photolytic decomposition .

Q. How do reaction conditions influence the regioselectivity of substituents in cyclohexenyl-hexenone systems?

- Methodological Answer: Regioselectivity is controlled by:

- Catalyst choice : Acidic conditions favor 1,2-addition, while Pd catalysts enable cross-coupling at the α-position .

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for ketone functionalization.

- Example: In α-isomethylionone synthesis, BF₃·Et₂O directs methylation to the γ-position .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.